6-Amino-2-(trifluoromethyl)pyrimidin-4-ol

Descripción general

Descripción

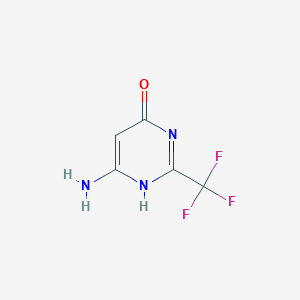

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4F3N3O. It is characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-diol with ammonia or an amine under controlled conditions. One common method includes the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, amines, and ketones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol serves as a critical intermediate in synthesizing various pharmaceuticals. Its derivatives are explored for their potential in treating viral infections and cancers. For instance, compounds derived from this pyrimidine structure have shown promising results in inhibiting specific enzymes associated with cancer cell proliferation .

Mechanism of Action

The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as tyrosine kinases. This interaction can inhibit signaling pathways that lead to tumor growth, making it a candidate for anticancer therapies.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

In agricultural applications, this compound is utilized in formulating herbicides and fungicides. Its incorporation into agrochemicals has been shown to improve efficacy, thereby enhancing crop yields and providing better protection against pests and diseases .

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound to study enzyme inhibition and metabolic pathways. It aids in understanding cellular processes by providing insights into how various enzymes interact with substrates and inhibitors. This research is crucial for developing new therapeutic strategies targeting metabolic disorders .

Material Science

Development of Advanced Materials

The compound is being investigated for its potential in material science, particularly in developing polymers and coatings that exhibit specific thermal and chemical resistance properties. Its unique trifluoromethyl group contributes to the stability and performance of these materials under harsh conditions .

Fluorine Chemistry

Synthesis of Novel Compounds

The presence of the trifluoromethyl group makes this compound valuable in fluorine chemistry. It allows for the synthesis of novel compounds with enhanced properties suitable for various applications, including pharmaceuticals and agrochemicals .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Drug synthesis | Key intermediate for antiviral and anticancer drugs |

| Agricultural Chemicals | Herbicides/Fungicides | Enhances efficacy and crop yield protection |

| Biochemical Research | Enzyme inhibition studies | Aids understanding of metabolic pathways |

| Material Science | Development of polymers/coatings | Provides thermal and chemical resistance |

| Fluorine Chemistry | Synthesis of novel compounds | Utilizes trifluoromethyl group for enhanced properties |

Case Studies

-

Anticancer Activity Study

A study focused on the synthesis of a derivative from this compound demonstrated significant inhibition of cancer cell lines through targeted enzyme inhibition. The results indicated a potential pathway for developing new cancer therapies. -

Agrochemical Formulation Research

Research conducted on the use of this compound in agrochemical formulations showed improved efficacy against common agricultural pests compared to traditional chemicals. The study highlighted its role in sustainable agriculture practices by reducing the need for higher chemical loads . -

Material Performance Testing

Experiments involving polymers synthesized with this compound revealed superior thermal stability compared to standard materials used in industrial applications, indicating its potential for high-performance materials .

Mecanismo De Acción

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidin-4-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to distinct reactivity and applications.

Uniqueness

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and metabolic stability .

Actividad Biológica

6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, summarizing its mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of approximately 179.102 g/mol. Its structure features:

- An amino group at the 6-position.

- A trifluoromethyl group at the 2-position.

- A hydroxyl group at the 4-position.

This unique arrangement contributes to its lipophilicity and stability, making it a valuable candidate for drug development.

Research indicates that this compound selectively inhibits FGFR4, which plays a critical role in various cellular processes such as proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in several cancers, including hepatocellular carcinoma (HCC) . The selective inhibition of FGFR4 over other isoforms is advantageous as it may reduce off-target effects, enhancing therapeutic efficacy .

Inhibition of Fibroblast Growth Factor Receptors

Studies have shown that this compound exhibits significant inhibitory activity against FGFR4. This inhibition can lead to reduced tumor cell proliferation and migration, thus presenting potential applications in cancer therapy. However, further investigations are needed to elucidate the full in vivo efficacy and safety profile of this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Research on related compounds has demonstrated that modifications to the pyrimidine scaffold can significantly affect their potency and selectivity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and stability, which are beneficial for drug design .

Case Studies

- In Vitro Studies : In various in vitro assays, this compound has shown promising results against cancer cell lines. The compound's IC values indicate effective inhibition of cell proliferation in specific models, although detailed quantitative data remains limited .

- Comparative Analysis : When compared to structurally similar compounds such as 2-Aminopyrimidin-4-ol and 4-Amino-2-(trifluoromethyl)pyridine, this compound demonstrates enhanced stability and biological activity due to its trifluoromethyl substitution .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | ~179.102 g/mol |

| Target | FGFR4 |

| Biological Activity | Selective inhibition leading to decreased cell proliferation |

| Structure–Activity Relationship | Enhanced potency with trifluoromethyl group |

Propiedades

IUPAC Name |

4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAWEPKTQGJPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287885 | |

| Record name | 6-Amino-2-trifluoromethyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-70-8 | |

| Record name | 6-Amino-2-(trifluoromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1513-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-trifluoromethyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.